Stereochemical Identity: Quantified Specific Rotation and Enantiomeric Divergence
The stereochemical identity of (2S)-2-aminohexan-1-ol is defined by its specific rotation [α]²⁰/D +14° (c = 1 in chloroform). This value directly contrasts with its (2R)-enantiomer, which exhibits [α]²⁰/D -14° under identical conditions . While the (2S)-form melts at 35–40 °C, the (2R)-enantiomer melts at a higher temperature of 40–44 °C . These optical and thermal signatures serve as primary quality control metrics for confirming enantiomeric identity and purity. The racemic mixture (DL-2-amino-1-hexanol, CAS 5665-74-7) exhibits zero net optical rotation and lacks a defined melting point range comparable to either pure enantiomer [1].
| Evidence Dimension | Optical rotation (specific rotation) and melting point |
|---|---|
| Target Compound Data | [α]²⁰/D +14° (c=1, CHCl₃); mp 35–40 °C |
| Comparator Or Baseline | (2R)-2-Aminohexan-1-ol (CAS 80696-28-2): [α]²⁰/D -14° (c=1, CHCl₃); mp 40–44 °C. DL-2-Amino-1-hexanol: [α] ≈ 0°, mp not defined. |
| Quantified Difference | Opposite sign of rotation; melting point higher for R-enantiomer by 5–9 °C. |
| Conditions | Specific rotation measured at 20 °C, c=1 in chloroform ; melting points as reported in vendor specifications . |
Why This Matters
Incorrect enantiomer selection leads to failed asymmetric syntheses; specific rotation and melting point are the most accessible indicators of enantiopurity for procurement quality checks.
- [1] AIST Spectral Database. (1999). DL-2-amino-1-hexanol (CAS 5665-74-7) NMR data. View Source
